

Isochlorogenic Acid A: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: *isochlorogenic acid A*

Cat. No.: *B1149810*

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A comprehensive overview of the chemical identity, biological activities, and underlying molecular mechanisms of **Isochlorogenic Acid A**, tailored for researchers and professionals in drug development.

Core Identity: CAS Number and Nomenclature

Isochlorogenic acid A is a naturally occurring phenolic compound with significant interest in pharmacological research. For clarity and precision in scientific communication and procurement, its standardized identifiers are crucial.

Identifier	Details
CAS Number	2450-53-5[1][2][3][4][5][6][7][8][9]
IUPAC Name	trans-(3R,5R)-3,5-bis[[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[1]
Synonyms	3,5-dicaffeoylquinic acid, 3,5-DCQA[2][3][5]
Molecular Formula	C ₂₅ H ₂₄ O ₁₂ [2]
Molecular Weight	516.46 g/mol [2]

Quantitative Analysis of Biological Activities

Isochlorogenic acid A exhibits a range of biological effects, with its antioxidant and anti-inflammatory properties being the most extensively studied. The following tables provide a summary of key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activity

Assay	Test System	IC ₅₀ Value	Reference
DPPH Radical Scavenging	Cell-free assay	71.8 µM	[2][5]
Superoxide Production Inhibition	fMLF/cytochalasin B-activated human neutrophils	1.92 µM	[5]

Table 2: In Vitro Anti-inflammatory Activity

Assay	Cell Line	Effective Concentration	Key Finding	Reference
Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 cells	0-250 µg/mL	Inhibition of NO production	[3]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological activities of **isochlorogenic acid A**, this section outlines the methodologies for key experiments.

DPPH Radical Scavenging Assay

This assay is a standard procedure for evaluating the free radical scavenging capacity of a compound.

- Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol, test compound (**isochlorogenic acid A**), 96-well microplate, spectrophotometer.
- Procedure:

- A stock solution of DPPH in methanol is prepared.
- Serial dilutions of **isochlorogenic acid A** are prepared.
- A fixed volume of the DPPH solution is added to each dilution of the test compound in a 96-well plate.
- The plate is incubated in the dark at room temperature for 30 minutes.
- The absorbance is measured at 517 nm.
- The percentage of DPPH radical scavenging is calculated, and the IC₅₀ value is determined.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production.

- Materials: RAW 264.7 macrophage cell line, cell culture medium, lipopolysaccharide (LPS), Griess reagent, test compound (**isochlorogenic acid A**), 96-well cell culture plate, incubator, microplate reader.
- Procedure:
 - RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
 - The cells are pre-treated with various concentrations of **isochlorogenic acid A** for 1-2 hours.
 - The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
 - The cell culture supernatant is collected.
 - An equal volume of Griess reagent is added to the supernatant.

- After a 15-minute incubation at room temperature, the absorbance is measured at 540 nm.
- The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Western Blot Analysis of NF-κB Pathway Proteins

This technique is employed to investigate the molecular mechanism of the anti-inflammatory effects of **isochlorogenic acid A** by examining the expression and activation of proteins in the NF-κB signaling pathway.

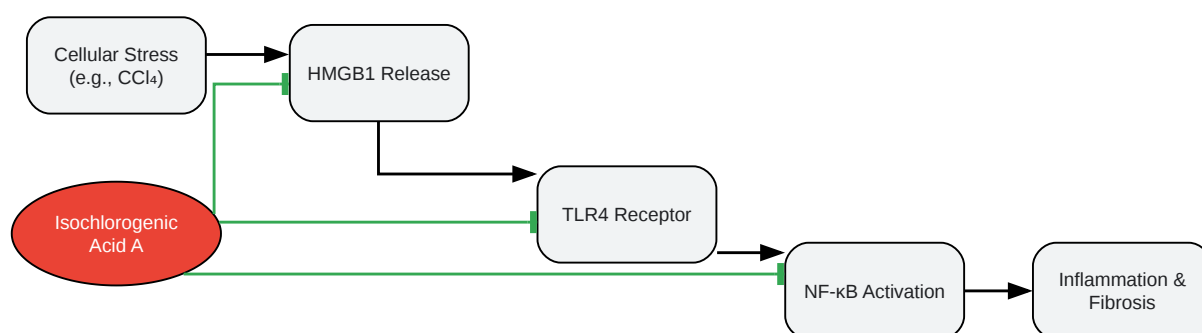
- Materials: Cell lysis buffer, protein assay kit, SDS-PAGE equipment, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-p65, anti-IκBα), HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.
- Procedure:
 - Cells are treated with **isochlorogenic acid A** and/or LPS.
 - Total protein is extracted from the cells using a lysis buffer.
 - Protein concentration is determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody against the target protein.
 - After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
 - The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanistic Insights

Isochlorogenic acid A exerts its biological effects by modulating key intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the inhibitory effects of **Isochlorogenic acid A** on pro-inflammatory pathways.

Inhibition of the HMGB1/TLR4/NF- κ B Signaling Pathway

This pathway is critically involved in the pathogenesis of liver fibrosis, and its inhibition by **Isochlorogenic acid A** highlights the compound's hepatoprotective potential.



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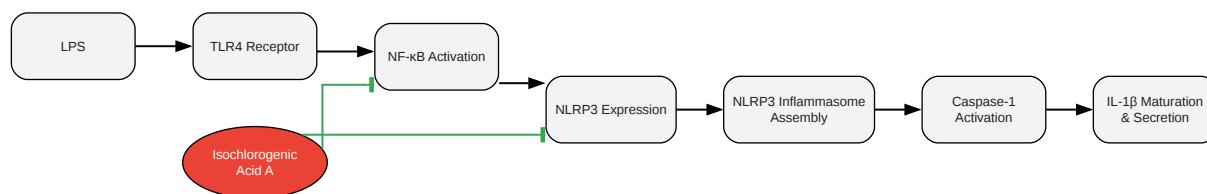
Caption: **Isochlorogenic acid A** inhibits the HMGB1/TLR4/NF- κ B pathway.

Experimental Workflow: In a model of liver fibrosis induced by carbon tetrachloride (CCl₄), cellular stress triggers the release of High-Mobility Group Box 1 (HMGB1). HMGB1 then binds to Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF- κ B. This cascade culminates in an inflammatory response and the progression of fibrosis.

Isochlorogenic acid A has been shown to intervene at multiple points in this pathway, including the inhibition of HMGB1 release, downregulation of TLR4, and suppression of NF- κ B activation.

Attenuation of the NF- κ B/NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation can lead to excessive inflammation. **Isochlorogenic acid A** has been found to mitigate acute lung injury by targeting this pathway.



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Caption: **Isochlorogenic acid A** suppresses the NF-κB/NLRP3 inflammasome pathway.

Logical Relationship: Exposure to lipopolysaccharide (LPS) activates TLR4, which in turn triggers the NF-κB signaling pathway. This leads to the increased expression of NLRP3, a key component of the inflammasome. The subsequent assembly and activation of the NLRP3 inflammasome result in the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokine IL-1β. **Isochlorogenic acid A** has been demonstrated to inhibit both the activation of NF-κB and the expression of NLRP3, thereby dampening the inflammatory response.

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